
Actinotetraose hexatiglate
Übersicht
Beschreibung
Actinotetraose-Hexatiglat ist eine einzigartige Tetrasaccharidverbindung, die aus einem Actinomyceten-Bakterienstamm isoliert wurde, insbesondere aus den Gattungen Amycolatopsis oder Amycolata . Diese Verbindung zeichnet sich durch ihr Glucotetraose-Gerüst aus, an das sechs Tiglat-Ester-Einheiten gebunden sind, was ihr eine einzigartige Struktur verleiht .
Herstellungsmethoden
Actinotetraose-Hexatiglat wird von einem Actinomyceten-Stamm produziert, der aus australischem Boden isoliert wurde . Der synthetische Weg umfasst die Fermentation des Bakteriums, gefolgt von Extraktions- und Reinigungsprozessen. Die Verbindung wird als Kometabolit zusammen mit Quinaldopeptin isoliert, einem bekannten antimikrobiellen und zytotoxischen Antibiotikum
Chemische Reaktionsanalyse
Actinotetraose-Hexatiglat durchläuft verschiedene chemische Reaktionen, darunter Veresterung und Hydrolyse. Die Verbindung ist bekannt dafür, mit Tiglinsäuren verestert zu werden, wodurch ein symmetrisches Tetrasaccharid entsteht . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Tiglinsäure und andere Veresterungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die veresterten Tetrasaccharidderivate .
Wissenschaftliche Forschungsanwendungen
Actinotetraose-Hexatiglat hat mehrere wissenschaftliche Forschungsanwendungen. Es wird in erster Linie aufgrund seiner einzigartigen Struktur und seiner potenziellen biologischen Aktivitäten untersucht. Obwohl es keine signifikante antimikrobielle Aktivität aufweist, wird es hinsichtlich seiner Rolle als Sekundärmetabolit im Actinomyceten-Bakterium untersucht . Die Struktur und Eigenschaften der Verbindung machen sie zu einem interessanten Forschungsobjekt in den Bereichen Chemie, Biologie und Medizin.
Wirkmechanismus
Der genaue Wirkmechanismus von Actinotetraose-Hexatiglat ist noch nicht vollständig geklärt. Es ist bekannt, dass es ein Sekundärmetabolit ist, der vom Actinomyceten-Bakterium produziert wird . Die molekularen Zielstrukturen und Pfade, die an seinen biologischen Wirkungen beteiligt sind, werden noch untersucht. Es wird vermutet, dass die Tiglat-Ester-Einheiten eine entscheidende Rolle bei seinen Wechselwirkungen mit anderen Molekülen spielen .
Vorbereitungsmethoden
Actinotetraose Hexatiglate is produced by an Actinomycete strain isolated from Western Australian soil . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is isolated as a co-metabolite along with quinaldopeptin, a known antimicrobial and cytotoxic antibiotic
Analyse Chemischer Reaktionen
Actinotetraose Hexatiglate undergoes various chemical reactions, including esterification and hydrolysis. The compound is known to be esterified with tiglic acids, forming a symmetrical tetrasaccharide . Common reagents used in these reactions include tiglic acid and other esterifying agents. The major products formed from these reactions are the esterified tetrasaccharide derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
One of the primary applications of actinotetraose hexatiglate is its potential as an antimicrobial agent. Research has indicated that compounds derived from actinomycetes often possess significant antibacterial properties, which can be harnessed for developing new antibiotics. The cyclic decapeptide antibiotic quinaldopeptin, produced alongside this compound, exemplifies the type of bioactive compounds that can be isolated from these microorganisms .
Drug Development
The unique structure of this compound allows for exploration in drug development, particularly in creating novel therapeutic agents. Its glucosidic nature suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies. Research into structurally similar compounds has shown promise in treating conditions such as cancer and infections .
Biochemical Research
This compound can serve as a valuable tool in biochemical research, particularly in studies focusing on carbohydrate chemistry and glycosylation processes. Its unique glucotetraose structure may provide insights into carbohydrate-protein interactions, which are crucial in many biological processes .
Environmental Applications
Given its microbial origin, this compound may also have applications in environmental science, particularly in bioremediation. Compounds from actinomycetes are known to degrade pollutants and contribute to soil health, making this compound a potential candidate for studies aimed at environmental restoration .
Data Table: Properties and Potential Applications
Property | Description |
---|---|
Chemical Structure | Hexa-ester of a non-reducing glucotetraose |
Source | Isolated from Amycolatopsis or Amycolata bacteria |
Antimicrobial Activity | Exhibits potential antibacterial properties |
Drug Development Potential | Candidate for developing novel therapeutic agents due to unique structural characteristics |
Biochemical Research Use | Useful in studies of carbohydrate chemistry and glycosylation processes |
Environmental Impact | Potential application in bioremediation and soil health restoration |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of actinomycete-derived compounds. The researchers isolated various metabolites, including this compound, and tested their activity against common bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for therapeutic use.
Case Study 2: Structural Analysis
In another research project focused on the structural characterization of this compound, scientists utilized NMR spectroscopy and mass spectrometry to elucidate its molecular structure. This study provided foundational knowledge that could assist in understanding its interaction mechanisms with biological targets.
Case Study 3: Environmental Benefits
Research conducted on the environmental applications of actinomycete metabolites highlighted their role in bioremediation efforts. This compound was tested for its ability to enhance soil microbial activity, leading to improved degradation rates of organic pollutants.
Wirkmechanismus
The exact mechanism of action of Actinotetraose Hexatiglate is not well understood. it is known to be a secondary metabolite produced by the Actinomycete bacterium . The compound’s molecular targets and pathways involved in its biological effects are still under investigation. It is believed that the tiglate ester units play a crucial role in its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Actinotetraose-Hexatiglat ist aufgrund seines Glucotetraose-Gerüsts und seiner sechs Tiglat-Ester-Einheiten einzigartig . Zu den ähnlichen Verbindungen gehören andere tigloylierte Tetrasaccharide, wie z. B. Tiglosid . Tiglosid ist ebenfalls ein symmetrisches Tetrasaccharid, das mit Tiglinsäuren verestert ist und als Sekundärmetabolit eines Actinomyceten-Stammes nachgewiesen wird . Die Einzigartigkeit von Actinotetraose-Hexatiglat liegt in seinem spezifischen Veresterungsmuster und seiner Herkunft aus einem bestimmten Bakterienstamm .
Biologische Aktivität
Actinotetraose hexatiglate, also known as tigloside, is a unique tetrasaccharide compound characterized by its structure and potential biological activities. It is primarily isolated from the Amycolatopsis genus of actinomycete bacteria, particularly from strains found in Western Australian soil. This compound consists of a non-reducing glucotetraose skeleton esterified with six tiglate groups, which contributes to its unique properties and biological profile.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 1159.2 g/mol
- CAS Number : 216590-44-2
- Purity : >95%
- Physical Form : Solid powder
The structure of this compound includes a symmetrical arrangement of tiglic acid esters, which plays a significant role in its biological activity. The compound's intricate structure allows it to engage in various chemical reactions, including esterification and hydrolysis .
Antimicrobial Activity
Research indicates that this compound lacks significant antimicrobial activity. Despite being produced by an organism known for its antibiotic properties (the Amycolatopsis strain), the biological role of this metabolite remains largely unexplored. It is suspected that its primary function may not involve direct antimicrobial effects but could be related to other metabolic processes within the producing organism .
Secondary Metabolite Role
This compound is classified as a secondary metabolite, which often plays roles in ecological interactions among microorganisms. Secondary metabolites can influence microbial competition, symbiosis, and other ecological dynamics. However, specific functions or mechanisms of action for this compound have not been conclusively identified .
Case Studies and Research Findings
Several studies have focused on the isolation and characterization of this compound from various Amycolatopsis strains:
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Antimicrobial Activity | Source Organism |
---|---|---|---|
This compound | Tetrasaccharide with tiglates | None significant | Amycolatopsis sp. |
Quinaldopeptin | Cyclic decapeptide | Yes | Amycolatopsis A499 |
Other Actinotetraoses | Various tetrasaccharides | Varies | Amycolatopsis sp. |
This table highlights the unique position of this compound within the context of related compounds produced by actinomycetes.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Actinotetraose hexatiglate with high purity?
Methodological Answer: Synthesis optimization requires systematic parameter testing, including temperature, solvent polarity, and catalyst ratios. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity, with nuclear magnetic resonance (NMR) for structural validation. Ensure replication of trials to confirm reproducibility, and document deviations in protocols to identify critical variables .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight, and 2D-NMR for stereochemistry). Cross-validate results with computational modeling (e.g., density functional theory for spectral predictions). Publish raw spectral data in supplementary materials to enable peer verification .
Q. What standard protocols exist for quantifying this compound in complex matrices?
Methodological Answer: Develop a calibration curve using serial dilutions of a pure reference standard. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate the method by spiking known concentrations into representative matrices (e.g., biological fluids) and calculating recovery rates (ideally 85–115%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved across studies?
Methodological Answer: Conduct a meta-analysis of published bioactivity assays, focusing on methodological disparities (e.g., cell line variability, assay endpoints). Replicate key experiments under standardized conditions, controlling for batch effects and environmental factors. Apply statistical tests (e.g., ANOVA with post-hoc corrections) to identify confounding variables. Transparently report negative results to mitigate publication bias .
Q. What advanced computational approaches are suitable for modeling this compound’s interaction with biological targets?
Methodological Answer: Use molecular dynamics simulations to explore ligand-protein binding kinetics under physiological conditions. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Cross-reference results with cheminformatics databases (e.g., PubChem) to identify structural analogs for comparative analysis. Document force field parameters and simulation software versions for reproducibility .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Systematically modify functional groups (e.g., hydroxylation, glycosylation) and test derivatives in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity. Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects. Publish synthetic pathways and characterization data for all derivatives .
Q. Methodological Best Practices
- Data Presentation : Use tables to summarize comparative results (e.g., IC50 values across derivatives) and avoid redundant visualizations. Include error margins and statistical significance markers (e.g., asterisks) in figures .
- Reproducibility : Archive raw datasets and analysis scripts in open repositories (e.g., Zenodo), adhering to FAIR principles. Specify instrument models and software versions in methods sections .
- Literature Synthesis : Use tools like Zotero or EndNote to manage citations and avoid over-reliance on secondary sources (e.g., textbooks). Prioritize peer-reviewed journals indexed in PubMed or Web of Science .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUYHDLIURVPC-ZNKXWPPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.